Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219976-61-0
VCID: VC2562829
InChI: InChI=1S/C19H21NO3.ClH/c21-19(22-14-15-5-2-1-3-6-15)16-8-10-17(11-9-16)23-18-7-4-12-20-13-18;/h1-3,5-6,8-11,18,20H,4,7,12-14H2;1H
SMILES: C1CC(CNC1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Molecular Formula: C19H22ClNO3
Molecular Weight: 347.8 g/mol

Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride

CAS No.: 1219976-61-0

Cat. No.: VC2562829

Molecular Formula: C19H22ClNO3

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride - 1219976-61-0

Specification

CAS No. 1219976-61-0
Molecular Formula C19H22ClNO3
Molecular Weight 347.8 g/mol
IUPAC Name benzyl 4-piperidin-3-yloxybenzoate;hydrochloride
Standard InChI InChI=1S/C19H21NO3.ClH/c21-19(22-14-15-5-2-1-3-6-15)16-8-10-17(11-9-16)23-18-7-4-12-20-13-18;/h1-3,5-6,8-11,18,20H,4,7,12-14H2;1H
Standard InChI Key BAFGZQNPVUHALZ-UHFFFAOYSA-N
SMILES C1CC(CNC1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
Canonical SMILES C1CC(CNC1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl

Introduction

Chemical Structure and Properties

Molecular Composition

Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride is an organic compound with the molecular formula C₁₉H₂₂ClNO₃ and a molecular weight of 347.85 g/mol . The structure contains several key functional groups:

  • A benzoate core

  • A benzyl ester group

  • A piperidinyloxy substituent at the 3-position

  • A hydrochloride salt formation

Physical Properties

This compound typically appears as a crystalline solid at room temperature. As a hydrochloride salt, it demonstrates enhanced solubility in aqueous environments compared to its free base form. This property makes it particularly useful in biological research and pharmaceutical applications where water solubility is often a crucial factor .

Structural Analysis

The compound features a benzyl group attached to a benzoate moiety, which is further functionalized with a 3-piperidinyloxy group. The hydrochloride form indicates that the nitrogen atom in the piperidine ring is protonated, forming an ionic bond with a chloride counterion. This salt formation significantly alters the compound's solubility profile and potentially its biological activity compared to the free base.

Synthesis and Production Methods

Related Synthetic Methodologies

The synthesis of related compounds, such as 1-Benzyl-4-piperidone, provides insight into potential synthetic approaches. For example, the synthesis of 1-Benzyl-4-piperidone typically involves benzylation of 4-piperidone hydrochloride using benzyl bromide and base in an appropriate solvent . Similar benzylation reactions might be employed in the synthesis of Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride, particularly for the formation of the ether linkage between the piperidine and benzoate moieties.

Purification Techniques

Purification of Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride likely involves crystallization techniques, potentially using mixed solvent systems. For related compounds like 1-Benzyl-4-piperidone, crystallization using 2% methanol in chloroform has been reported as an effective purification method . Similar approaches might be applicable to our target compound.

Chemical Reactivity and Stability

Functional Group Reactivity

The reactivity of Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride is largely determined by its constituent functional groups:

  • The benzyl ester group is susceptible to hydrolysis under acidic or basic conditions

  • The piperidine nitrogen, although protonated in the hydrochloride form, can participate in various nucleophilic reactions when deprotonated

  • The ether linkage connecting the piperidine to the aromatic ring provides relative stability to the molecule

Stability Considerations

As a hydrochloride salt, this compound likely exhibits:

  • Enhanced stability in solid state compared to its free base form

  • Improved shelf-life under proper storage conditions

  • Potential sensitivity to moisture, necessitating storage in dry conditions

Applications in Chemical Research

Synthetic Intermediate

Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride serves as a valuable intermediate in organic synthesis. The presence of multiple functional groups provides various handles for further chemical modifications:

  • The benzyl ester can be selectively cleaved to generate carboxylic acid derivatives

  • The piperidine nitrogen offers a site for alkylation or acylation reactions

  • The aromatic rings can undergo electrophilic aromatic substitution reactions

Structure-Activity Relationship Studies

The compound's structural features make it a potential candidate for structure-activity relationship (SAR) studies in medicinal chemistry. By systematically modifying different parts of the molecule, researchers can explore how structural changes affect biological activity, potentially leading to the development of more effective therapeutic agents.

Analytical Characterization

Chromatographic Analysis

For purity determination and quantitative analysis, the following chromatographic methods would likely be employed:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC), if derivatization is performed

Comparison with Related Compounds

Structural Analogs

Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride belongs to a family of compounds containing similar structural features. Related compounds include:

CompoundStructural DifferencePotential Impact on Properties
Benzyl 4-(4-piperidinyloxy)benzoate hydrochloridePiperidine connectivity at 4-position instead of 3-positionAltered spatial arrangement, potentially different receptor interactions
Benzyl benzoateLacks piperidine moietySignificantly different solubility profile and biological activity
1-Benzyl-4-piperidoneContains ketone instead of ester and lacks benzoateDifferent reactivity pattern and hydrogen bonding capabilities

Functional Activity Comparison

Different substitution patterns on the core structure can significantly affect biological activity. The position of the piperidinyloxy group (3-position versus 4-position) likely influences:

Future Research Directions

Structure Optimization

Future research on Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride might focus on:

  • Systematic modification of the benzyl group to explore structure-activity relationships

  • Investigation of alternative substituents on the piperidine ring

  • Exploration of different linkers between the piperidine and benzoate moieties

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